XLogP3 Comparison: Moderately Hydrophilic vs. Highly Lipophilic α-Methyl Analog
2-Methanesulfonyl-5-methoxy-benzylamine exhibits a computed XLogP3 value of -0.6, positioning it in a moderately hydrophilic property space favorable for aqueous solubility and reduced membrane permeability compared to more lipophilic analogs [1]. In contrast, the closely related α-methyl substituted analog 4-methoxy-α-methyl-2-(methylsulfonyl)benzenemethanamine (CAS 1785169-92-7) displays a computed XLogP3 of 0.4 [2]. This 1.0 log unit difference corresponds to an approximately 10-fold difference in the octanol-water partition coefficient, a parameter that significantly influences ADME properties, solubility, and off-target promiscuity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | 4-Methoxy-α-methyl-2-(methylsulfonyl)benzenemethanamine (CAS 1785169-92-7): XLogP3 = 0.4 |
| Quantified Difference | Δ XLogP3 = 1.0 (10-fold predicted difference in octanol-water partitioning) |
| Conditions | Computed property values from PubChem (XLogP3 3.0 algorithm) [1][2] |
Why This Matters
The 10-fold predicted difference in lipophilicity between the target compound and its α-methyl analog directly impacts aqueous solubility, formulation behavior, and potential off-target promiscuity, making substitution unsuitable for reproducible experimental outcomes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 66877687, 2-Methanesulfonyl-5-methoxy-benzylamine. https://pubchem.ncbi.nlm.nih.gov/compound/66877687. Accessed 21 Apr 2026. View Source
- [2] PubChem Compound Summary for CID 84792871, 1-(2-Methanesulfonyl-4-methoxyphenyl)ethan-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/84792871. Accessed 21 Apr 2026. View Source
